molecular formula C19H29N3O3 B2988781 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 953199-42-3

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2988781
CAS No.: 953199-42-3
M. Wt: 347.459
InChI Key: URBKBTIAIWYTHR-UHFFFAOYSA-N
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Description

N1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 953199-42-3) is a chemical compound with a molecular formula of C19H29N3O3 and a molecular weight of 347.45 g/mol . This oxalamide derivative features a complex structure that incorporates a 1-phenylethyl group and a 1-(2-methoxyethyl)piperidin-4-yl moiety, making it a molecule of interest in advanced chemical and pharmacological research. Compounds within this structural class are frequently investigated in medicinal chemistry for their potential as modulators of protein function . The piperidine scaffold is a common feature in many biologically active molecules, and its modification with a 2-methoxyethyl chain may influence the compound's physicochemical properties and receptor binding affinity. Similarly, the oxalamide (oxalyl diamide) functional group often serves as a key pharmacophore in the development of enzyme inhibitors. Researchers may explore this compound as a potential c-MET kinase modulator, as suggested by its structural similarity to compounds described in relevant patents . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(17-6-4-3-5-7-17)21-19(24)18(23)20-14-16-8-10-22(11-9-16)12-13-25-2/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKBTIAIWYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Piperidine Ring : Provides structural rigidity and potential interactions with biological targets.
  • Methoxyethyl Group : Enhances solubility and may influence receptor binding.
  • Oxalamide Moiety : Implicated in various biological activities due to its ability to form hydrogen bonds.

The molecular formula is C17H24N2O3C_{17}H_{24}N_2O_3, with a molecular weight of approximately 304.39 g/mol.

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is believed to interact with specific molecular targets, primarily:

  • G-protein Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist, modulating receptor activity.
  • Ion Channels : Potential interactions with ion channels could influence cellular excitability and neurotransmission.

The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit neuroprotective effects through modulation of neurotransmitter systems.

Antiviral Activity

Research has indicated that oxalamide derivatives can exhibit antiviral properties. For instance, similar compounds have been shown to inhibit HIV entry by blocking the gp120-CD4 interaction, suggesting that N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide may possess similar antiviral potential .

Antimicrobial Properties

The presence of the piperidine and oxalamide groups suggests potential antimicrobial activity. Studies on related compounds have demonstrated significant inhibition against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial effects .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxicity of oxalamide derivatives have shown promising results against several cancer cell lines. For example, compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide have demonstrated IC50 values in the low micromolar range against human cancer cell lines . This suggests that further exploration into its anticancer properties could be fruitful.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide inhibited HIV entry at low micromolar concentrations.
Cytotoxicity Related oxalamides showed IC50 values ranging from 0.29 to 0.90 µM against HepG2 cell lines, indicating significant anticancer potential.
Antimicrobial Effects Preliminary data suggest broad-spectrum activity against various bacterial strains, warranting further investigation.

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Piperidine-containing oxalamides are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
Target Compound N1: 1-(2-Methoxyethyl)piperidin-4-ylmethyl; N2: 1-phenylethyl Unknown (structural inference suggests potential antiviral or CNS activity)
N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide N1: 1-(2-Methylthiobenzyl)piperidin-4-ylmethyl; N2: 4-(trifluoromethoxy)phenyl Sulfur-containing substituent may enhance metabolic stability; trifluoromethoxy group increases lipophilicity
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide N1: 2,3-dihydrobenzodioxinyl; N2: tetrahydrothiophen-3-yl-piperidinylmethyl Dioxane and thiophene groups may influence solubility and receptor binding
N1-(4-Chlorophenyl)-N2-((piperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide N1: 4-chlorophenyl; N2: piperidinyl-thiazolylmethyl Anti-HIV activity (IC50 < 1 µM); high HPLC purity (≥95%)

Key Observations :

  • The 2-methoxyethyl group on the target compound’s piperidine may enhance aqueous solubility compared to lipophilic substituents like methylthio or trifluoromethoxy groups .
  • The 1-phenylethyl group at N2 is structurally distinct from antiviral oxalamides (e.g., 4-chlorophenyl or thiazolyl groups in ), suggesting divergent biological targets.

Functional Analogues with Antiviral Activity

Several oxalamides in the evidence inhibit HIV entry by targeting the CD4-binding site. For example:

  • Compound 8 (N1-(4-chlorophenyl)-N2-((piperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide):
    • IC50: 0.2 µM against HIV-1
    • High purity (95% HPLC) and stereochemical control (single isomer) .
  • Compound 13 (N1-((1-acetylpiperidin-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide):
    • 36% yield, moderate potency (IC50: 1.5 µM) .

Metabolic and Toxicological Profiles

Oxalamides are generally metabolized via hydrolysis or cytochrome P450 oxidation. Notably:

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): NOEL (No Observed Effect Level): 100 mg/kg/day in rats; safe for use as a flavoring agent .

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